molecular formula C21H23N5O2 B12172518 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

Cat. No.: B12172518
M. Wt: 377.4 g/mol
InChI Key: LUCLJOVEIMWIOV-UHFFFAOYSA-N
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Description

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines a pyrazolopyrimidine core with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
  • N-(2-(1H-indol-1-yl)ethyl)propanamide

Uniqueness

Compared to similar compounds, 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is unique due to its combined structural features, which may confer distinct chemical and biological properties

Biological Activity

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and synthesis methods.

Structural Overview

The compound features a pyrazolopyrimidine core and an indole moiety , which are known for their diverse biological activities. The molecular formula is C21H22N4O2C_{21}H_{22}N_4O_2, with a molecular weight of approximately 394.43 g/mol. The unique combination of these structural elements suggests potential applications in drug development.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines . In particular, studies have demonstrated its effectiveness against:

  • MCF7 (breast cancer) : IC50 values indicating potent inhibition of cell growth.
  • A549 (lung cancer) : The compound has shown promising results in inhibiting proliferation.

The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG20.71
BT4741.39

The mechanism by which this compound exerts its anticancer effects is attributed to its ability to interact with key biological targets:

  • Enzymes : The pyrazolopyrimidine core may inhibit various enzymes involved in cancer cell proliferation.
  • Receptors : The indole moiety enhances binding affinity to specific receptors that modulate cellular signaling pathways related to growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multiple steps that require careful optimization to ensure high purity and yield. Key reactions include:

  • Formation of the pyrazolopyrimidine core through cyclization reactions.
  • Introduction of the indole moiety via electrophilic substitution or coupling reactions.
  • Final modifications to achieve the desired functional groups.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential of this compound:

  • Fan et al. reported on various pyrazole derivatives and their anticancer activities against A549 and MCF7 cell lines, highlighting the importance of structural modifications in enhancing potency .
  • Zhang et al. investigated indole-substituted pyrazoles and their antiproliferative effects on multiple cancer cell lines, establishing a correlation between structure and activity .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2-indol-1-ylethyl)propanamide

InChI

InChI=1S/C21H23N5O2/c1-14-17(15(2)26-19(23-14)13-21(28)24-26)7-8-20(27)22-10-12-25-11-9-16-5-3-4-6-18(16)25/h3-6,9,11,13H,7-8,10,12H2,1-2H3,(H,22,27)(H,24,28)

InChI Key

LUCLJOVEIMWIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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